molecular formula C11H11F3O2 B1396040 4-(4,4,4-Trifluorobutoxy)benzaldehyde CAS No. 280776-44-5

4-(4,4,4-Trifluorobutoxy)benzaldehyde

Cat. No. B1396040
M. Wt: 232.2 g/mol
InChI Key: CJSATUYAABUQSB-UHFFFAOYSA-N
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Patent
US08791091B2

Procedure details

To a solution of 4-hydroxybenzaldehyde (20 g, 164 mmol) and 4,4,4-trifluorobutan-1-ol (25 g, 195 mmol) in anhydrous CH2Cl2 (500 mL) at 0° C. under Ar was added a solution of PPh3 (51.5 g, 196 mmol) in CH2Cl2 (200 mL) over 15 min, and then DIAD (36.4 g, 180 mmol) in anhydrous CH2Cl2 (150 mL) was added dropwise. The mixture was stirred at 0° C. for 0.5 h. The reaction was warmed to rt and stirred for another 3 h. The solvent was removed in vacuo and the residue was triturated with CH2Cl2 three times to remove insoluble solids. The combined CH2Cl2 washings were concentrated and the residue was purified by silica gel chromatography (330 g silica gel, eluted with EtOAc in hexanes) to provide Intermediate 2A (27 g, 71%) as a light brown oil. LCMS Anal. Calc'd for C11H11F3O2 232.20, found [M+H] 233.0.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][C:11]([F:17])([F:16])[CH2:12][CH2:13][CH2:14]O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C(Cl)Cl>[F:10][C:11]([F:17])([F:16])[CH2:12][CH2:13][CH2:14][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
25 g
Type
reactant
Smiles
FC(CCCO)(F)F
Name
Quantity
51.5 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to rt
STIRRING
Type
STIRRING
Details
stirred for another 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with CH2Cl2 three times
CUSTOM
Type
CUSTOM
Details
to remove insoluble solids
CONCENTRATION
Type
CONCENTRATION
Details
The combined CH2Cl2 washings were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (330 g silica gel, eluted with EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(CCCOC1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.